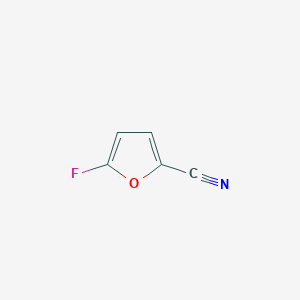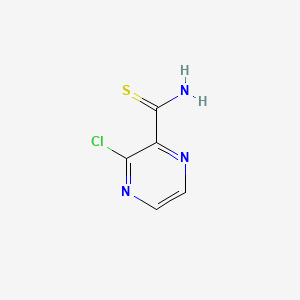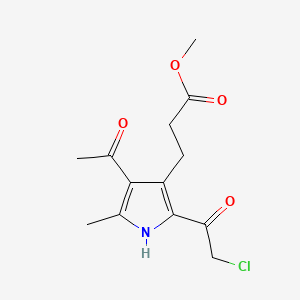
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its complex structure, which includes functional groups such as acetyl, chloroacetyl, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Functional Groups: The acetyl and chloroacetyl groups can be introduced through acylation reactions using acetic anhydride and chloroacetyl chloride, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the nucleophile used but may include amides, ethers, or thioethers.
Aplicaciones Científicas De Investigación
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-acetyl-2-(2-bromoacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 3-(4-acetyl-2-(2-fluoroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.
Uniqueness
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate is unique due to the presence of the chloroacetyl group, which can undergo specific chemical reactions that are not possible with other halogenated acetyl groups. This makes it a valuable compound for certain synthetic applications and research studies.
Propiedades
Fórmula molecular |
C13H16ClNO4 |
|---|---|
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C13H16ClNO4/c1-7-12(8(2)16)9(4-5-11(18)19-3)13(15-7)10(17)6-14/h15H,4-6H2,1-3H3 |
Clave InChI |
ZENPSJHZDUGLDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1)C(=O)CCl)CCC(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



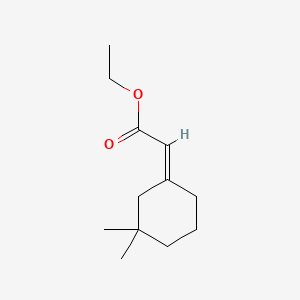
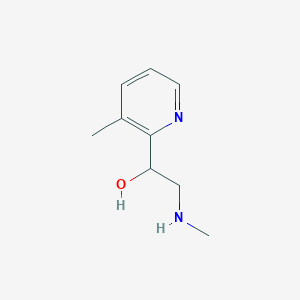
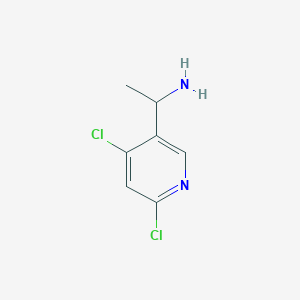
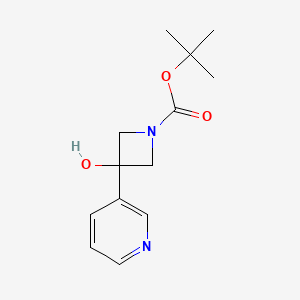
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
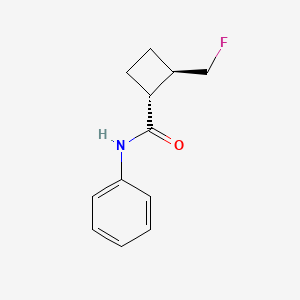


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)

